

# Investigating BMS-711939 in Non-Alcoholic Fatty Liver Disease: A Technical Guide

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## Compound of Interest

Compound Name: BMS711939

Cat. No.: B1667236

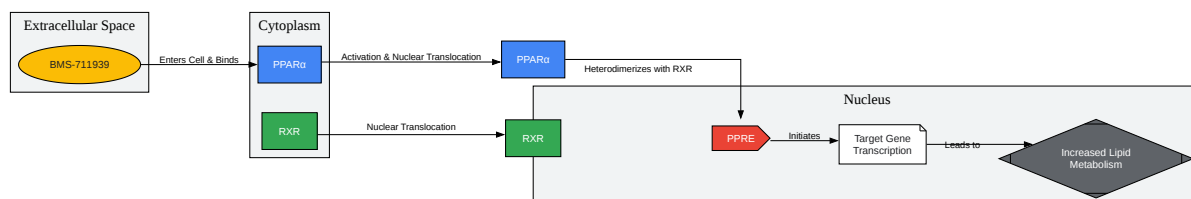
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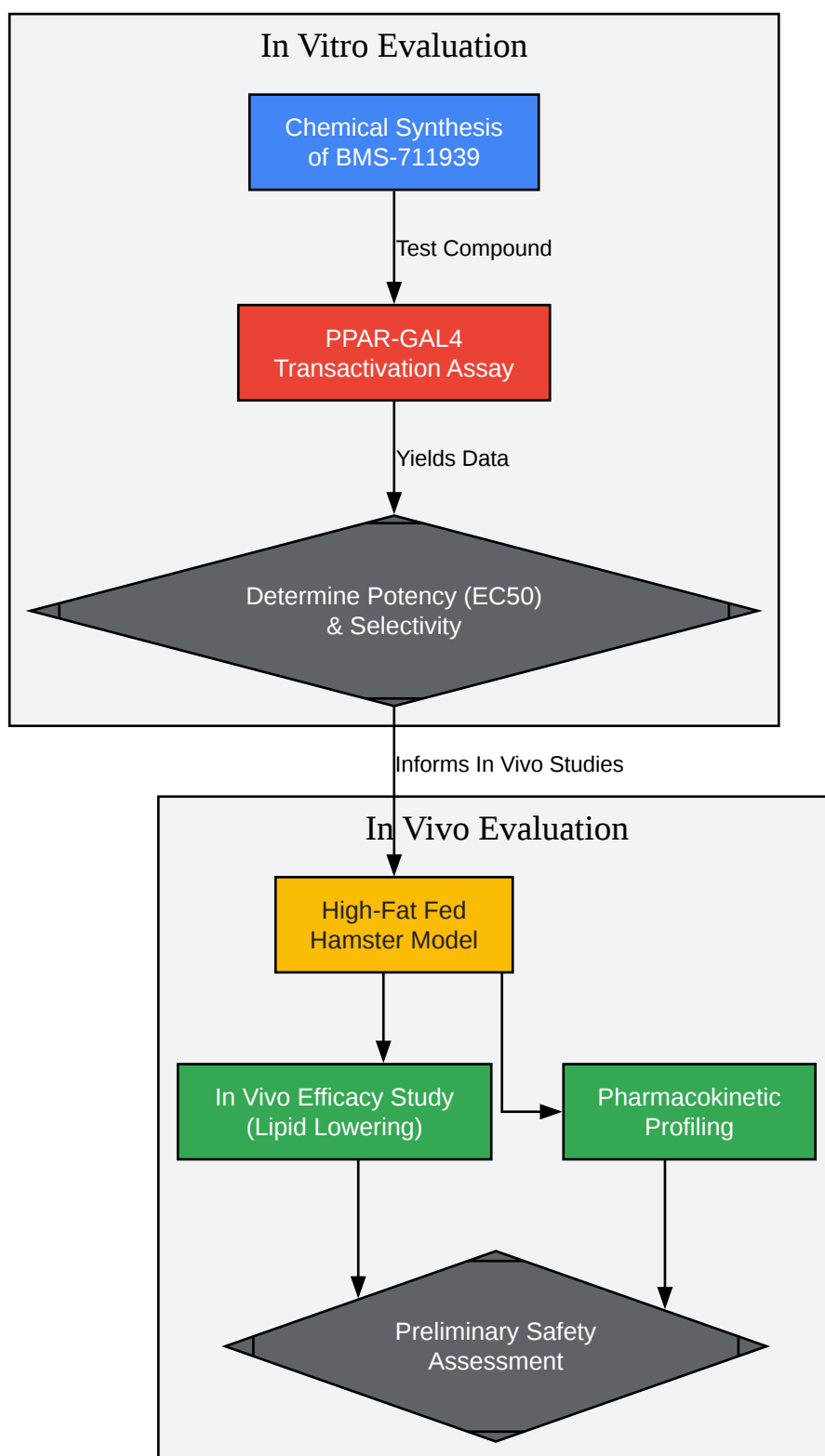
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of BMS-711939, a potent and selective peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ) agonist, and its potential relevance to the study of non-alcoholic fatty liver disease (NAFLD). While direct clinical trial data for BMS-711939 in NAFLD is not publicly available, its mechanism of action and preclinical data in models of dyslipidemia offer a strong rationale for its investigation in this therapeutic area.

## Core Mechanism of Action

BMS-711939 is a selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ).<sup>[1][2][3]</sup> PPAR $\alpha$  is a nuclear hormone receptor highly expressed in the liver, where it functions as a key regulator of lipid and lipoprotein metabolism.<sup>[1][2]</sup> Upon activation by a ligand such as BMS-711939, PPAR $\alpha$  forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in fatty acid uptake, beta-oxidation, and triglyceride clearance, leading to a reduction in plasma lipid levels.<sup>[2]</sup> Given that NAFLD is characterized by the accumulation of fat in the liver, targeting PPAR $\alpha$  presents a promising therapeutic strategy.





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